3-Hydroxy-9-hexadecenoyl-L-carnitine is a long-chain acylcarnitine, a subclass of organic compounds that play critical roles in fatty acid metabolism. It is an ester formed from the amino acid L-carnitine and a long-chain fatty acid, specifically 9-hexadecenoic acid. This compound is synthesized primarily in the liver and kidney, with significant concentrations found in heart and skeletal muscle tissues. It is essential for the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy.
3-Hydroxy-9-hexadecenoyl-L-carnitine can be derived from dietary sources rich in fats, such as red meat, dairy products, beans, and avocados. Its synthesis is also influenced by metabolic processes that involve L-carnitine, which is a vital cofactor in fatty acid metabolism.
3-Hydroxy-9-hexadecenoyl-L-carnitine belongs to the class of compounds known as acylcarnitines. These compounds can be classified based on their acyl group length into several categories: short-chain, medium-chain, long-chain, very long-chain, hydroxy, branched chain, unsaturated, dicarboxylic, and miscellaneous acylcarnitines. Specifically, 3-Hydroxy-9-hexadecenoyl-L-carnitine is classified as a long-chain acylcarnitine due to its 16-carbon chain structure.
The synthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with 9-hexadecenoic acid. This reaction can be catalyzed by various enzymes or conducted through chemical methods under controlled laboratory conditions.
The molecular formula of 3-Hydroxy-9-hexadecenoyl-L-carnitine is , with a molecular weight of approximately 413.59 g/mol. The compound features a long hydrocarbon chain with a double bond and a hydroxyl group attached to the carnitine backbone.
3-Hydroxy-9-hexadecenoyl-L-carnitine can undergo various biochemical reactions:
The reactions involving this compound are essential for maintaining lipid metabolism and energy production within cells.
The primary mechanism of action for 3-Hydroxy-9-hexadecenoyl-L-carnitine involves its role in transporting long-chain fatty acids across the mitochondrial membrane. This process is crucial for energy production through beta-oxidation.
3-Hydroxy-9-hexadecenoyl-L-carnitine has several applications in scientific research:
The biosynthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine is initiated by carnitine palmitoyltransferase I (CPT-I), a rate-limiting enzyme located on the mitochondrial outer membrane. CPT-I catalyzes the esterification of 3-hydroxy-9-hexadecenoic acid (a C16:1 hydroxy fatty acid) to L-carnitine, forming the corresponding acylcarnitine ester. This reaction is ATP-dependent and requires coenzyme A (CoA) to activate the fatty acid substrate. The resultant 3-hydroxy-9-hexadecenoyl-L-carnitine facilitates the transport of the activated fatty acid across the mitochondrial inner membrane—a process critical for long-chain fatty acid β-oxidation [2] [7] [9].
CPT-I exhibits tissue-specific isoforms (liver: CPT-IA; muscle/heart: CPT-IB), with substrate preference influenced by membrane composition and malonyl-CoA sensitivity. The enzyme shows higher activity toward C14-C18 hydroxy fatty acids compared to very-long-chain substrates. Insulin signaling regulates CPT-I activity; insulin resistance in diabetes mellitus disrupts this inhibition, leading to elevated long-chain acylcarnitine synthesis, including 3-hydroxy-9-hexadecenoyl-L-carnitine [7] [9].
Table 1: Enzymatic Components in 3-Hydroxy-9-Hexadecenoyl-L-Carnitine Synthesis
Component | Role | Product |
---|---|---|
CPT-I (EC 2.3.1.21) | Catalyzes esterification of hydroxy fatty acids to carnitine | 3-Hydroxyacylcarnitine intermediates |
3-Hydroxy-9-hexadecenoic acid | Substrate; derived from diet or endogenous metabolism | Activated CoA ester |
Coenzyme A | Activates fatty acid for esterification | Acyl-CoA |
L-Carnitine | Accepts acyl group via CPT-I | Acylcarnitine |
3-Hydroxy-9-hexadecenoyl-L-carnitine is both an intermediate and a regulator in mitochondrial β-oxidation. After traversing the inner membrane via carnitine-acylcarnitine translocase, it is reconverted to acyl-CoA by carnitine palmitoyltransferase II (CPT-II). The acyl-CoA enters β-oxidation, where the 3-hydroxy group is generated by long-chain enoyl-CoA hydratase and dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase. However, the 3-hydroxy modification at the β-carbon position stalls further dehydrogenation, causing accumulation of 3-hydroxyacylcarnitines under conditions of impaired oxidation [2] [5] [7].
In diabetic myocardium, insulin deficiency or resistance disrupts β-oxidation flux, leading to a 4-fold increase in 3-hydroxy acylcarnitines, including 3-hydroxy-9-hexadecenoyl-L-carnitine. This accumulation is reversible upon insulin treatment, confirming insulin's role in modulating mitochondrial fatty acid processing. Calcium-independent phospholipase A2 (iPLA2) further contributes to this pool by releasing hydroxy fatty acids from membrane phospholipids, which are then esterified to carnitine [7].
Table 2: β-Oxidation Intermediates of 9-Hexadecenoic Acid
Step | Enzyme | Intermediate Product | Fate of 3-Hydroxy Variant |
---|---|---|---|
Activation | CPT-I | 3-Hydroxy-9-hexadecenoyl-L-carnitine | Transport into mitochondria |
Dehydrogenation | LCAD/VLCAD | 2,9-Hexadecendioyl-CoA | Blocked at 3-hydroxy step |
Hydration | Enoyl-CoA hydratase | 3-Hydroxyhexadecanoyl-CoA | Accumulates as carnitine conjugate |
Dehydrogenation | 3-Hydroxyacyl-CoA dehydrogenase | Ketosteroid intermediate | Impaired by hydroxyl group |
The synthesis of hydroxyacylcarnitines like 3-hydroxy-9-hexadecenoyl-L-carnitine is governed by stringent substrate specificity. CPT-I preferentially esterifies fatty acids with chain lengths of C14–C20, classifying 3-hydroxy-9-hexadecenoyl-L-carnitine (C16:1-OH) as a long-chain hydroxyacylcarnitine. The presence of a cis-double bond at C9 and a β-hydroxyl group introduces steric constraints that reduce affinity for medium-chain-specific enzymes (e.g., MCAD) but enhance interaction with long-chain hydroxyacyl-CoA dehydrogenases (LCHAD) [2] [4] [5].
Structural features dictate metabolic fate:
Analytical challenges arise from isomeric heterogeneity. LC-MS/MS methods differentiate 3-hydroxy-9-hexadecenoyl-L-carnitine from saturated analogs (e.g., 3-hydroxyhexadecanoyl carnitine) by retention time and fragmentation patterns. In diabetes and heart failure, elevated C16:1-OH acylcarnitine serves as a specific biomarker due to its accumulation from incomplete long-chain fatty acid oxidation [4] [5] [7].
Table 3: Structural Features Influencing Specificity of Hydroxyacylcarnitines
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1